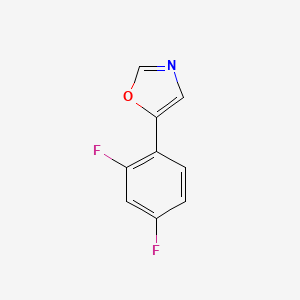

amino}propanoic acid CAS No. 1170422-09-9](/img/structure/B6353440.png)

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

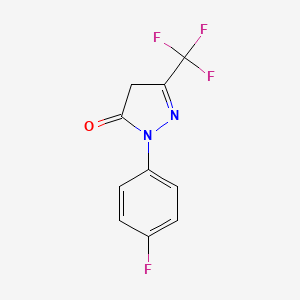

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid, also known as 3-TBA-PA, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 127-128°C. It is a versatile compound that can be used in a range of synthesis methods, and has a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a fluorescent probe in spectroscopic measurements. It is also used as a ligand in coordination chemistry, as a substrate in enzymatic reactions, and as a fluorescent marker in cell biology.

Mecanismo De Acción

Target of Action

The primary target of 3-{(t-Butoxy)carbonylamino}propanoic acid is typically enzymes involved in peptide synthesis. This compound, often used as a protected amino acid derivative, interacts with enzymes that facilitate peptide bond formation, such as peptidyl transferases .

Mode of Action

The compound interacts with its targets by serving as a substrate in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group, preventing unwanted side reactions during synthesis. Once the peptide chain is formed, the Boc group can be removed under acidic conditions, revealing the free amine group necessary for further reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein synthesis. By providing a protected amino acid, it ensures that the synthesis proceeds without premature reactions. The downstream effects include the formation of desired peptides or proteins with high specificity and yield .

Pharmacokinetics

The pharmacokinetics of 3-{(t-Butoxy)carbonylamino}propanoic acid involve its absorption, distribution, metabolism, and excretion (ADME). The Boc group enhances the compound’s stability and solubility, facilitating its transport to the site of action. Upon reaching the target, the Boc group is removed, allowing the active amino acid to participate in peptide synthesis .

Result of Action

At the molecular level, the action of this compound results in the formation of peptide bonds, leading to the synthesis of peptides or proteins. At the cellular level, this contributes to the overall protein synthesis machinery, supporting various cellular functions and processes .

Action Environment

Environmental factors such as pH, temperature, and solvent conditions significantly influence the compound’s action, efficacy, and stability. The Boc group provides stability under a range of conditions, but it is typically removed under acidic conditions to reveal the active amino group. Solvent choice can also impact the efficiency of peptide synthesis, with certain solvents enhancing the solubility and reactivity of the compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a highly versatile compound, which can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it can degrade over time. It is also toxic to humans, and should be handled with caution.

Direcciones Futuras

The potential future directions for 3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid are numerous. It could be used in the development of new drugs and therapies for a variety of diseases and conditions. It could also be used as a diagnostic tool for the detection of certain diseases, or as a marker for the identification of certain types of cells. It could also be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new catalysts for chemical reactions.

Métodos De Síntesis

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid is synthesized from the reaction of 3-bromopropanoic acid and t-butyl amine. This reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction is catalyzed by the addition of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a white crystalline solid, which is then purified by recrystallization.

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl-(1-phenylethyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12(13-8-6-5-7-9-13)17(11-10-14(18)19)15(20)21-16(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGDAFUCQKQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(CCC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)

![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)

![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)

![4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353449.png)

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)